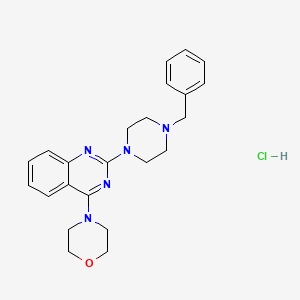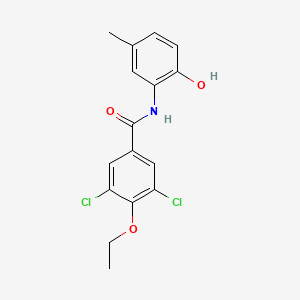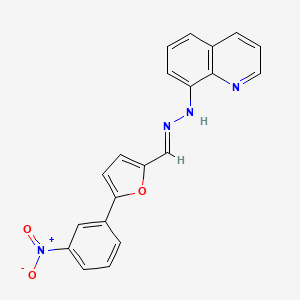
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFTR(inh)-172 and is a promising drug candidate for the treatment of cystic fibrosis. In
作用机制
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide inhibits the activity of the CFTR channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the amount of chloride ions that can pass through the channel. This results in a reduction in the amount of salt and water that is transported across epithelial cells. Inhibition of the CFTR channel has been shown to be an effective strategy for the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CFTR channel activity. This inhibition leads to a reduction in the amount of salt and water that is transported across epithelial cells. This has important implications for the treatment of cystic fibrosis, as the disease is characterized by the accumulation of thick, sticky mucus in the lungs and other organs. By reducing the amount of salt and water that is transported across epithelial cells, this compound has the potential to improve lung function and reduce the severity of symptoms in cystic fibrosis patients.
实验室实验的优点和局限性
One of the advantages of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide is its high potency and selectivity for the CFTR channel. This makes it an ideal tool for studying the role of the CFTR channel in various physiological processes. However, one limitation of this compound is its potential toxicity. High concentrations of this compound can lead to cell death and other adverse effects. Careful dosing and monitoring are required when using this compound in lab experiments.
未来方向
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of the CFTR channel. This could lead to the development of more effective treatments for cystic fibrosis and other diseases that are characterized by abnormal salt and water transport across epithelial cells. Another area of interest is the study of the physiological and biochemical effects of CFTR inhibition in various tissues and organs. This could provide insights into the role of the CFTR channel in normal physiology and disease states. Finally, the development of new methods for delivering CFTR inhibitors to specific tissues and organs could improve the efficacy and safety of these compounds as therapeutic agents.
合成方法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that is responsible for regulating salt and water transport across epithelial cells. Mutations in the CFTR gene result in the development of cystic fibrosis, a life-threatening genetic disease.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-8-4-5-12(17-7-8)18-13(19)6-9-10(15)2-1-3-11(9)16/h1-5,7H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCYIPRICDMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
